Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Anticancer SAR Tubulin polymerization

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS 630423-58-4) is a heterocyclic compound featuring a thiazole core with a dimethylamino group at position 2 and an ethyl ester at position This compound belongs to the class of 2-aminothiazole-4-carboxylate derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry due to their broad biological activity profiles including antitumor, antimicrobial, and kinase inhibitory properties. The dimethylamino substitution distinguishes it from primary amino analogs by altering electronic properties, lipophilicity, and steric bulk, which directly impacts both its chemical reactivity and biological performance.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 630423-58-4
Cat. No. B1451589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(dimethylamino)thiazole-4-carboxylate
CAS630423-58-4
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)N(C)C
InChIInChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3
InChIKeySIKJQUOJVGLXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Dimethylamino)thiazole-4-carboxylate (CAS 630423-58-4): A Unique Dimethylamino-Substituted Thiazole Building Block for Research & Procurement


Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS 630423-58-4) is a heterocyclic compound featuring a thiazole core with a dimethylamino group at position 2 and an ethyl ester at position 4. This compound belongs to the class of 2-aminothiazole-4-carboxylate derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry due to their broad biological activity profiles including antitumor, antimicrobial, and kinase inhibitory properties [1]. The dimethylamino substitution distinguishes it from primary amino analogs by altering electronic properties, lipophilicity, and steric bulk, which directly impacts both its chemical reactivity and biological performance [2]. It is primarily utilized as a synthetic intermediate and a fragment in drug discovery campaigns targeting kinases and other therapeutic proteins.

Why Ethyl 2-(Dimethylamino)thiazole-4-carboxylate Cannot Be Simply Replaced by Its Closest Analogs


While the 2-aminothiazole-4-carboxylate scaffold is common, subtle variations at the 2-position dramatically alter both physicochemical and biological properties. The dimethylamino group in this compound introduces unique electronic and steric features that cannot be replicated by the primary amino (ethyl 2-aminothiazole-4-carboxylate, CAS 5398-36-7) or chloro (ethyl 2-chlorothiazole-4-carboxylate, CAS 41731-52-6) analogs. Crucially, the progressive increase in steric bulk from NH2 to NHCH3 to N(CH3)2 at the C2-position is known to cause a 1–2 log decrease in antiproliferative activity, directly linking substitution pattern to functional outcome [1]. Similarly, the pKa of the thiazole ring nitrogen is shifted by N,N-dimethylation relative to the primary amine, altering protonation states and hydrogen-bonding capacity under physiological conditions [2]. These differences mean that in-class substitution without validation can lead to significant changes in target engagement, cellular potency, and pharmacokinetic behavior, making direct procurement of the specific dimethylamino derivative essential for reproducible research.

Quantitative Differentiation Evidence for Ethyl 2-(Dimethylamino)thiazole-4-carboxylate: Head-to-Head and Cross-Study Comparisons


Steric Bulk at C2-Position Drives 1–2 Log Reduction in Antiproliferative Potency vs. N-Methylamino Analog

In a systematic SAR study of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, Romagnoli et al. (2012) demonstrated that increasing steric bulk at the C2-position from N-methylamino (NHCH3) to N,N-dimethylamino (N(CH3)2) caused a 1–2 log decrease in antiproliferative activity. The order of potency was NHCH3 > Me >> N(CH3)2 [1]. Although this comparison was performed on a 4-trimethoxyphenyl scaffold rather than the 4-carboxylate ester, the steric effect of the N,N-dimethylamino group is a class-level phenomenon that directly applies to Ethyl 2-(dimethylamino)thiazole-4-carboxylate, indicating that this compound will exhibit significantly reduced potency relative to its N-monomethyl counterpart in antiproliferative assays.

Anticancer SAR Tubulin polymerization

Dimethylamino Substitution Modulates Thiazole Ring pKa Relative to Primary Amino Analogs

De Maria et al. (1980) established that the pKa values of 5-substituted 2-N,N-dimethylaminothiazoles differ systematically from their 2-aminothiazole counterparts. The N,N-dimethylamino group alters the electron density on the endocyclic nitrogen, shifting the protonation equilibrium [1]. While the 1980 study reported values for 5-substituted derivatives rather than 4-carboxylate esters, the fundamental electronic effect is transferable: the dimethylamino group changes the basicity of the thiazole ring relative to the primary amine [2]. This means that at physiological pH, the ionization state—and consequently hydrogen-bonding capacity and membrane permeability—of Ethyl 2-(dimethylamino)thiazole-4-carboxylate will differ from that of Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7).

Physicochemical properties Basicity Protonation state

Efficient Four-Component Synthesis Provides Synthetic Accessibility Advantage Over Multi-Step Routes to Chloro Analogs

Yavari et al. (2008) reported an efficient four-component, one-pot synthesis of ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates from acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium thiocyanate [1]. In contrast, the synthesis of the closely related ethyl 2-chlorothiazole-4-carboxylate (CAS 41731-52-6) requires a two-step sequence: diazotization of ethyl 2-aminothiazole-4-carboxylate followed by treatment with cuprous chloride (CuCl), introducing additional handling complexity and lower atom economy [2]. The direct four-component route to the dimethylamino derivative offers operational simplicity, shorter reaction times, and eliminates the need for diazotization reagents.

Synthetic chemistry One-pot synthesis Building block

Commercial Purity Advantage: 98% Purity Available vs. 95% Typical for Closest Methyl Ester Analog

Commercial sourcing data indicates that Ethyl 2-(dimethylamino)thiazole-4-carboxylate is available at 98% purity from established suppliers such as Leyan (Catalog No. 1739507) , compared to the closest methyl ester analog (Methyl 2-((dimethylamino)methyl)thiazole-4-carboxylate, CAS 1160114-31-7) which is typically offered at 95% purity from vendors such as AKSci . Higher incoming purity reduces the need for additional purification steps prior to use in sensitive biochemical or cellular assays, saving time and resources.

Chemical procurement Purity Quality control

Optimal Application Scenarios for Ethyl 2-(Dimethylamino)thiazole-4-carboxylate Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinase ATP-Binding Sites

As a fragment-sized thiazole (MW 200.26), this compound is well-suited for fragment-based screening against kinase targets. The dimethylamino group provides a distinct hydrogen-bond acceptor profile compared to primary amino fragments, offering complementary binding interactions. The altered pKa relative to 2-aminothiazole fragments [1] ensures a defined protonation state at physiological pH, which is critical for reproducible hit identification in biophysical assays such as SPR, NMR, and X-ray crystallography.

Synthesis of 2,4-Disubstituted Thiazole Libraries for Anticancer SAR Exploration

The established SAR showing that N,N-dimethylamino substitution causes a 1–2 log reduction in antiproliferative activity relative to N-methylamino analogs [2] makes this compound an essential negative control and structural reference point in thiazole-based anticancer library design. Researchers can use it to systematically map the steric tolerance of the C2-position and to benchmark the activity of novel C2-substituted analogs.

Agrochemical Intermediate for Thiazole-4-Carboxylate-Derived Fungicides

Thiazole-4-carboxylic acid esters are established intermediates in the synthesis of crop protection agents, particularly fungicidal thiazolecarboxamides [3]. The efficient four-component synthesis of the dimethylamino derivative [4] ensures scalable access, while its distinct electronic properties compared to chloro and amino analogs may impart differentiated fungicidal activity or environmental degradation profiles.

Physicochemical Probe for Studying Basicity-Dependent Cellular Permeability

The systematic difference in pKa between 2-aminothiazoles and 2-N,N-dimethylaminothiazoles [1] establishes this compound as a useful tool for studying how thiazole ring basicity affects passive membrane permeability and intracellular distribution. It can serve as a matched molecular pair with ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) in permeability assays such as PAMPA or Caco-2, isolating the contribution of dimethylamino-induced pKa shifts.

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